molecular formula C5H7F3N2O2S B3160405 trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide CAS No. 866042-42-4

trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide

Cat. No.: B3160405
CAS No.: 866042-42-4
M. Wt: 216.18 g/mol
InChI Key: GUBGYQGFKAIVFX-UHFFFAOYSA-N
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Description

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide is a chemical compound with the molecular formula C5H7F3N2O2S and a molecular weight of 216.18 g/mol It is characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a methanesulfonamide moiety

Scientific Research Applications

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information available indicates that trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide is potentially harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide typically involves the reaction of a trifluoromethylating agent with a pyrrolidine derivative under controlled conditions. One common method includes the use of trifluoromethyl sulfonamide and a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The pyrrolidine ring and methanesulfonamide moiety contribute to its binding affinity and specificity towards target proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoro-N-(2-pyrrolidinylidene)ethanesulfonamide
  • Trifluoro-N-(2-pyrrolidinylidene)propanesulfonamide
  • Trifluoro-N-(2-pyrrolidinylidene)butanesulfonamide

Uniqueness

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine ring and methanesulfonamide moiety contribute to its reactivity and binding affinity .

Properties

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O2S/c6-5(7,8)13(11,12)10-4-2-1-3-9-4/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYQGFKAIVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171194
Record name N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-42-4
Record name N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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